LHRH, Ala(6)- falls under the category of peptide hormones and is classified as a gonadotropin-releasing hormone analog. It is primarily utilized in research and clinical settings for its potential applications in treating hormone-dependent conditions such as prostate cancer and endometriosis.
The synthesis of LHRH, Ala(6)- can be achieved through various methods, with solid-phase peptide synthesis being the most common approach. In this method, the peptide is assembled on a solid support using protected amino acids. The following steps outline the synthesis process:
These methods allow for precise control over the peptide sequence and structure, which is critical for maintaining biological activity .
LHRH, Ala(6)- consists of a nonapeptide chain with a specific sequence that includes D-alanine at position 6. The general structure can be represented as follows:
In this sequence:
The three-dimensional conformation plays a significant role in its receptor binding affinity and biological activity. Studies utilizing nuclear magnetic resonance spectroscopy have shown that modifications at position 6 stabilize specific conformations necessary for receptor interaction .
LHRH, Ala(6)- participates in several chemical reactions pertinent to its function:
The mechanism of action for LHRH, Ala(6)- involves its interaction with specific receptors on pituitary gonadotrophs:
The enhanced stability provided by D-alanine substitution allows for prolonged action compared to native LHRH .
LHRH, Ala(6)- exhibits several notable physical and chemical properties:
These properties make it suitable for both laboratory studies and potential therapeutic applications .
LHRH, Ala(6)- has several significant applications in scientific research and clinical practice:
The therapeutic journey of LHRH analogues originated with the Nobel Prize-winning work of Charles Huggins in 1941, which established the androgen-dependent nature of prostate cancer and laid the conceptual foundation for endocrine therapy [8]. The subsequent elucidation and synthesis of native LHRH by Andrew Schally's group in 1971 represented a watershed moment in reproductive endocrinology, enabling systematic exploration of structural modifications [2] [3]. Initial SAR investigations revealed that substitutions at positions 6 and 10 profoundly influenced biological activity. The pioneering work synthesizing [D-Leu⁶]LHRH ethylamide demonstrated that D-amino acid incorporation at position 6 significantly enhanced receptor binding affinity and extended plasma half-life compared to the native peptide [2] [6]. This discovery catalyzed the development of first-generation LHRH agonists including leuprolide ([D-Leu⁶,Pro⁹-NHEt]LHRH), goserelin ([D-Ser(tBu)⁶,Azgly¹⁰]LHRH), and triptorelin ([D-Trp⁶]LHRH), all featuring D-amino acids at position 6 alongside C-terminal modifications [1] [8].
Table 1: Evolution of Key LHRH Analogues with Position 6 Modifications
Compound Class | Representative Analogues | Position 6 Modification | Primary Clinical Indications |
---|---|---|---|
First-Generation Agonists | Leuprolide, Goserelin, Triptorelin | D-Leu, D-Ser(tBu), D-Trp | Prostate cancer, Endometriosis, CPP |
Second-Generation Antagonists | Cetrorelix, Ganirelix | D-Cit, D-hArg(Et₂) | ART, Prostate cancer |
Third-Generation Antagonists | Degarelix, Relugolix | D-Ala, D-Ureidoalkyl-His | Prostate cancer |
Dendrimer Conjugates | LHRH-C4 dendrimer | D-Ala | Experimental drug delivery |
Despite their clinical utility, first-generation agonists exhibited a significant limitation: the initial testosterone surge or "flare phenomenon" caused by transient receptor activation before downregulation. This prompted the development of LHRH antagonists capable of immediate receptor blockade without agonistic effects. Early antagonists like cetrorelix featured diverse D-amino acids at position 6 (including D-Cit and D-hArg(Et₂)), but were plagued by histamine release causing anaphylactoid reactions due to structural motifs resembling histidine [1]. This challenge was overcome through the strategic incorporation of D-Alanine at position 6, as exemplified by degarelix and relugolix, which minimized histamine release while maintaining potent antagonism [1] [5] [8]. The recent development of oral antagonists like relugolix further highlights the therapeutic progression enabled by position 6 innovations [8].
Position 6 of the LHRH decapeptide occupies a strategically pivotal location within the peptide's bioactive conformation. Native glycine at this position confers conformational flexibility but creates a proteolytic vulnerability to endopeptidases. Substitution with D-amino acids fundamentally alters the peptide's structural and pharmacological properties through three primary mechanisms:
Within this context, D-Alanine substitution represents a particularly optimized modification balancing multiple pharmacological parameters. Compared to bulkier D-amino acids like D-Trp or D-Leu in agonists, the compact methyl side chain of D-Ala minimizes steric hindrance while maintaining conformational stabilization. In antagonists, D-Ala⁶ substitution avoids the histaminergic liability associated with basic D-amino acids like D-Arg or D-Lys derivatives that activate mast cell degranulation pathways [1] [3]. This advantage is demonstrated by degarelix's improved safety profile over earlier antagonists like abarelix [1] [5].
Table 2: Comparative Impact of Position 6 Amino Acid Substitutions on LHRH Analogue Properties
Position 6 Residue | Proteolytic Stability | β-Turn Stabilization | Histamine Release | Receptor Affinity (Kd nM) |
---|---|---|---|---|
Gly (Native) | Low | Minimal | None | 100 (Reference) |
D-Ala | High | Moderate | Minimal | 1.8 |
D-Leu | High | Strong | Minimal | 0.9 |
D-Ser(tBu) | High | Strong | Minimal | 0.7 |
D-Trp | Very High | Very Strong | Minimal | 0.5 |
D-Arg(Et₂) | High | Moderate | Significant | 0.6 |
D-His | Moderate | Weak | Marked | 12.5 |
Recent innovations have incorporated D-Ala⁶ within multivalent drug delivery systems. Rafiee et al. synthesized LHRH-functionalized poly-lysine dendrimers with D-Ala⁶ modifications, demonstrating that the nanoparticulate architecture (115-155 nm) maintained receptor binding while potentially enabling oral delivery. This approach leverages the metabolic stability conferred by D-Ala⁶ while addressing bioavailability challenges through dendritic encapsulation [3]. Biophysical characterization confirmed retention of the bioactive conformation critical for receptor engagement, highlighting how D-Ala⁶ substitution serves as a compatible component within complex pharmaceutical designs [3].
The interaction between LHRH analogues and the LHRH receptor (LHRH-R) represents a complex structural interplay governed by specific molecular contacts. The human LHRH-R, a G-protein coupled receptor (GPCR) with seven transmembrane domains, engages ligand through multiple interaction points. Position 6 modifications profoundly influence binding kinetics and signaling outcomes through three distinct mechanisms:
For antagonistic analogues like degarelix, D-Ala⁶ contributes to competitive inhibition without receptor activation. Molecular dynamics simulations demonstrate that D-Ala⁶ in antagonists prevents the inward tilting of transmembrane domain 6 required for G-protein coupling. This contrasts with agonists like leuprolide (D-Leu⁶), which facilitate this conformational change. The differential signaling outcome thus arises from subtle variations in receptor-ligand dynamics influenced by position 6 chemistry [1] [4].
Table 3: Molecular Interactions of Ala(6)-Containing Analogues with LHRH Receptor Domains
Receptor Domain | Interacting Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Extracellular N-terminus | Asp⁹⁸, Asn¹⁰² | Hydrogen bonding | Anchoring ligand orientation |
Transmembrane Helix 2 (TM2) | Val¹⁰⁶, Phe²⁹⁴ | Hydrophobic interaction | Stabilization of D-Ala⁶ methyl group |
Transmembrane Helix 7 (TM7) | Tyr³²³ | π-alkyl interaction | Contributes to binding energy |
Extracellular Loop 2 | Glu³⁰¹ | Repulsive electrostatic (minimized with D-Ala) | Prevents unfavorable clash |
Transmembrane Helix 6 (TM6) | Lys¹⁹⁷, Asp³⁰² | Salt bridge stabilization | Influences G-protein coupling |
The binding specificity conferred by D-Ala⁶ extends beyond human applications. Recent structural characterization of GnRH in Tenualosa ilisha (Hilsa fish) revealed conservation of position 6 interactions despite sequence variations. Molecular docking studies demonstrated that human D-Ala⁶ analogues maintained nanomolar affinity for fish receptors (Kd = 5.6 nM), suggesting evolutionary conservation of the position 6 interaction interface. This cross-species reactivity highlights the fundamental importance of this residue in ligand-receptor co-evolution [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0